4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes two hydroxyl groups and a dihydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phthalic anhydride with a suitable amine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl groups and the reactive dihydroisoindole core.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield dihydroxy derivatives with altered functional groups. Substitution reactions typically result in the formation of substituted isoindole derivatives with various functional groups attached .
Scientific Research Applications
4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione include:
- 4,5-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione
- 4,5,6,7-tetrachloro-2-hydroxy-isoindole-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness
What sets this compound apart from its similar compounds is the presence of the hydroxyl groups, which confer unique chemical reactivity and biological activity. These hydroxyl groups enable the compound to participate in a wider range of chemical reactions and enhance its potential as a bioactive molecule. Additionally, the specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, leading to unique biological effects .
Properties
IUPAC Name |
4,5-dihydroxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-4-2-1-3-5(6(4)11)8(13)9-7(3)12/h1-2,10-11H,(H,9,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAFPKRFXCOYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC2=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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